

Application Note: Studying the Pharmacokinetics of Brexpiprazole in Beagle Dogs

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Compound of Interest

Compound Name: *Brexpiprazole hydrochloride*

Cat. No.: *B602205*

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Introduction

Brexpiprazole is an atypical antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A and norepinephrine alpha1B/2C receptors.[1][2] Understanding the pharmacokinetic profile of brexpiprazole is crucial for its preclinical and clinical development. The beagle dog is a commonly used non-rodent species in preclinical drug development due to its physiological and metabolic similarities to humans. This document provides a detailed protocol for studying the pharmacokinetics of brexpiprazole in beagle dogs following oral and intravenous administration.

Brexpiprazole is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, to its major active metabolite, DM-3411 (also known as brexpiprazole S-oxide).[3][4][5] Both brexpiprazole and DM-3411 are highly bound to plasma proteins (≥99%).[4][6] The drug is eliminated through both urine and feces.[1][4]

Experimental Protocols

Animal Model

- Species: Beagle dogs
- Number of Animals: A minimum of 3-4 animals per administration route is recommended to ensure statistical significance.
- Health Status: All animals should be healthy and acclimated to the laboratory environment before the study. A veterinary examination should be conducted to confirm their health status.
- Housing: Dogs should be housed individually in cages that allow for freedom of movement and daily observation.
- Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration, with free access to water.

Drug Formulation and Administration

- Oral (PO) Administration:
 - Formulation: Brexpiprazole tablets can be used. Alternatively, a suspension can be prepared in a suitable vehicle (e.g., 0.5% w/v methylcellulose solution).
 - Dose: A single oral dose of 4 mg per dog has been previously studied. The dose can be adjusted based on the specific objectives of the study.
 - Administration: The tablet or a calculated volume of the suspension should be administered orally, followed by a small amount of water to ensure complete swallowing.
- Intravenous (IV) Administration:
 - Formulation: A sterile solution of brexpiprazole suitable for intravenous injection should be prepared. The vehicle should be biocompatible and non-toxic (e.g., saline, polyethylene glycol).
 - Dose: The intravenous dose should be lower than the oral dose to avoid potential acute toxicity and should be selected to achieve measurable plasma concentrations.

- Administration: The formulation should be administered as a slow bolus injection or a short infusion into a suitable vein (e.g., cephalic or saphenous vein).

Blood Sample Collection

- Sampling Time Points:
 - Oral Administration: Blood samples (approximately 2 mL) should be collected at pre-dose (0 h), and at 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 7, 8, 9, 10, 12, and 24 hours post-dose. Additional time points may be included based on the expected pharmacokinetic profile.
 - Intravenous Administration: Blood samples should be collected at pre-dose (0 h), and at frequent intervals shortly after administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) to accurately characterize the distribution and elimination phases.
- Sample Collection: Blood samples should be collected from a peripheral vein (e.g., jugular or cephalic vein) into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Preparation: Plasma should be separated by centrifugation (e.g., 5,000 rpm for 10 minutes) within 30 minutes of collection. The resulting plasma samples should be stored frozen at -80°C until analysis.

Bioanalytical Method: UPLC-MS/MS

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is recommended for the quantification of brexpiprazole and its major metabolite, DM-3411, in dog plasma.^[3]

- Sample Preparation: A liquid-liquid extraction method can be employed.
 - To 300 µL of plasma, add an internal standard (IS).
 - Extract the analytes with 1 mL of ethyl acetate by vortexing for 3 minutes.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 75 μ L of a methanol-water mixture (1:1, v/v).
- Inject an aliquot (e.g., 5 μ L) into the UPLC-MS/MS system.
- Chromatographic Conditions:
 - Column: A C18 column (e.g., Acquity UPLC BEH C18) is suitable for separation.
 - Mobile Phase: A gradient elution with a mixture of methanol and an aqueous buffer (e.g., 10 mM ammonium acetate) can be used.
 - Flow Rate: A flow rate of 0.5 mL/min is a typical example.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
 - Detection: Multiple Reaction Monitoring (MRM) should be used for quantification, monitoring specific precursor-to-product ion transitions for brexpiprazole, DM-3411, and the internal standard.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:

- C_{max}: Maximum plasma concentration.
- T_{max}: Time to reach C_{max}.
- AUC_{0-t}: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
- AUC_{0-inf}: Area under the plasma concentration-time curve from time zero to infinity.
- t_{1/2}: Elimination half-life.
- CL: Total body clearance (for IV administration).

- Vd: Volume of distribution (for IV administration).
- F%: Absolute oral bioavailability, calculated as: $(AUC_{oral} / Dose_{oral}) / (AUC_{IV} / Dose_{IV}) * 100$.

Data Presentation

The following tables summarize the expected pharmacokinetic parameters of brexpiprazole in beagle dogs after a single 4 mg oral dose.

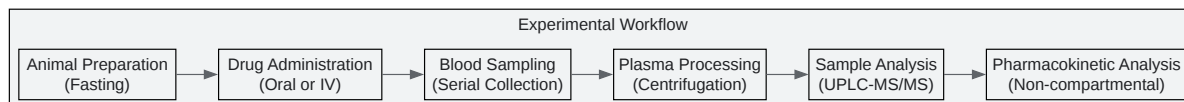
Table 1: Pharmacokinetic Parameters of Brexpiprazole in Beagle Dogs (4 mg Oral Dose)

Parameter	Units	Mean Value
C _{max}	ng/mL	Data to be filled from experimental results
T _{max}	h	~3.7
AUC _{0-24h}	ng·h/mL	Data to be filled from experimental results
t _{1/2}	h	Data to be filled from experimental results

Table 2: UPLC-MS/MS Method Validation Parameters

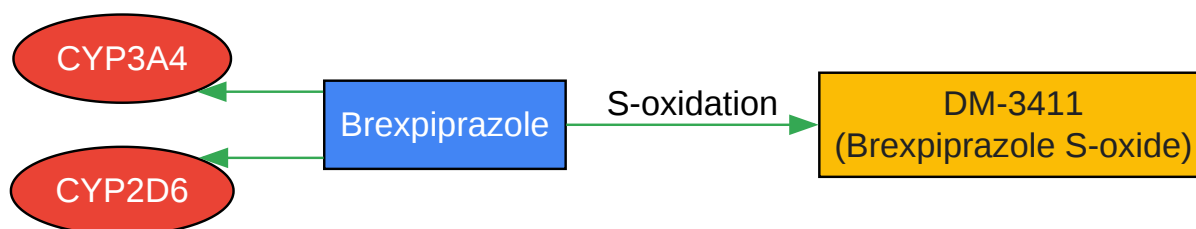
Parameter	Specification
Linearity Range	1 - 1,000 ng/mL
Lower Limit of Quantification (LLOQ)	1 ng/mL
Accuracy	92.2% to 103.9%
Precision (CV%)	≤ 9.8%

Visualizations



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Caption: Experimental workflow for the pharmacokinetic study of brexpiprazole in beagle dogs.



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Caption: Metabolic pathway of brexpiprazole to its major metabolite, DM-3411.

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